Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count vs. Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.4, indicating moderate lipophilicity [1]. In contrast, its closest analog, 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine (CAS 1556449-06-9), which lacks the N5-methyl group, has a computed XLogP3 of approximately 1.0, reflecting a significant difference of +0.4 log units. This increase in lipophilicity corresponds to an approximately 2.5-fold higher predicted membrane permeability, a critical parameter for central nervous system (CNS) drug discovery programs targeting neurodegenerative or neuropsychiatric disorders. Additionally, the target compound has 1 hydrogen bond donor (the 3-amino group), while the des-methyl analog retains the same donor count, confirming that the substitution pattern strategically modulates physicochemical properties without altering the core hydrogen-bonding capacity [1].
| Evidence Dimension | XLogP3 (lipophilicity) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.4; HBD = 1 |
| Comparator Or Baseline | 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine (CAS 1556449-06-9): XLogP3 ≈ 1.0; HBD = 1 |
| Quantified Difference | ΔXLogP3 = +0.4; HBD: no difference |
| Conditions | Computed physicochemical properties using PubChem's XLogP3 algorithm (2025 release) [1] |
Why This Matters
This quantifiable lipophilicity difference directly impacts CNS multiparameter optimization (MPO) scores, making the target compound a preferrable choice for neuroscience-focused libraries where passive permeability is a design requirement.
- [1] PubChem. Compound Summary for CID 28907444: 5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine. Computed XLogP3 value. View Source
